molecular formula C9H7Cl2N3 B14351926 N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine CAS No. 93673-50-8

N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine

Cat. No.: B14351926
CAS No.: 93673-50-8
M. Wt: 228.07 g/mol
InChI Key: ZJPYPGMESSDXER-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine: is a chemical compound characterized by the presence of a dichlorophenyl group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine typically involves the reaction of 2,5-dichloroaniline with imidazole under specific conditions. One common method is the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to promote the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding imidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an antimicrobial or anticancer agent.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2,5-Dichlorophenyl)succinamic acid
  • N-(2,5-Dichlorophenyl)-2,2,2-trifluoroacetamide

Comparison: N-(2,5-Dichlorophenyl)-1H-imidazol-2-amine is unique due to its imidazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the imidazole ring allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

93673-50-8

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-1H-imidazol-2-amine

InChI

InChI=1S/C9H7Cl2N3/c10-6-1-2-7(11)8(5-6)14-9-12-3-4-13-9/h1-5H,(H2,12,13,14)

InChI Key

ZJPYPGMESSDXER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NC2=NC=CN2)Cl

Origin of Product

United States

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